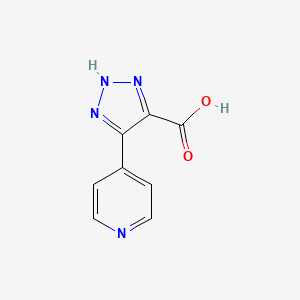

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-pyridin-4-yl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUJYCUEGMQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cycloaddition (Base-Promoted)

A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids, which can be adapted for preparing 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid by using the appropriate azide and β-ketoester precursors.

- Reactants: Pyridin-4-yl azide and a β-ketoester.

- Base: Potassium carbonate (K₂CO₃), typically 3 equivalents.

- Solvent: Aqueous ethanol (95%) mixed with water.

- Conditions: Stirring at 80°C for 16 hours until the reaction mixture homogenizes.

- Work-up: Extraction with ethyl acetate to remove organic impurities, followed by acidification of the aqueous phase with 1M HCl to precipitate the triazole carboxylic acid.

- Isolation: Filtration and drying under high vacuum over phosphorus pentoxide.

- Yield: Ranges from 30% to 95%, scalable up to 100 g.

This method provides a direct route to 1,2,3-triazole carboxylic acids without the need for isolating intermediates, making it efficient for bulk synthesis.

Two-Step Synthesis via Ethyl 5-(Diethoxymethyl)-1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Intermediate

Although this method focuses on the pyridin-3-yl analogue, the synthetic strategy is applicable to the pyridin-4-yl derivative by modifying the azide component.

Step 1: Cycloaddition to Form Ethyl 5-(Diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Reactants: Pyridin-3-yl azide and ethyl 4,4-diethoxy-3-oxobutanoate.

- Base: Potassium carbonate (K₂CO₃).

- Solvent: Dimethyl sulfoxide (DMSO).

- Conditions: Stirring at 40–50°C for approximately 7 hours until complete consumption of starting materials.

- Work-up: Cooling, dilution with water, extraction with dichloromethane, and concentration under reduced pressure.

- Yield: High (around 89%).

Step 2: Conversion to 5-Formyl Triazole Carboxylate

- Treatment of the intermediate with hydrochloric acid under reflux converts the acetal moiety to the formyl group.

- Subsequent neutralization and crystallization yield the final product.

- Yield: Quantitative (around 91%).

This two-step approach allows for structural modifications at the 5-position and can be adapted to yield the carboxylic acid by further hydrolysis or oxidation steps.

DBU-Promoted Cycloaddition in Acetonitrile for Ethyl 5-Methyl-1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

A recent study describes a high-yielding cycloaddition reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile solvent, which can be adapted for preparing the pyridin-4-yl triazole carboxylate ester.

- Reactants: Pyridin-4-yl azide and β-ketoester.

- Base: DBU (1.2 equivalents).

- Solvent: Acetonitrile (0.2 M concentration).

- Conditions: Stirring at 50°C overnight.

- Purification: Flash column chromatography using methanol/dichloromethane/acetic acid mixtures.

- Yield: High purity solid obtained with good yields.

This method is notable for its mild conditions and operational simplicity, suitable for preparing esters that can subsequently be hydrolyzed to the carboxylic acid.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-step method offers a straightforward approach with high scalability and yields, making it industrially attractive.

- The two-step method provides structural versatility, enabling the introduction of aldehyde or other functional groups at the 5-position before final conversion to the acid.

- DBU-promoted cycloaddition in acetonitrile is efficient for ester formation, which can be hydrolyzed to the acid, offering a mild alternative to harsher hydrolysis conditions.

- Phase-transfer catalysis is an emerging method for related triazole derivatives, potentially adaptable for the target compound with further optimization.

- Spectroscopic data (NMR, IR) confirm the structural integrity of the synthesized compounds across methods, with characteristic signals for the triazole and pyridine rings as well as the carboxylate or acid groups.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid exhibit potent antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that modifications to the triazole ring could enhance antibacterial efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. Specifically, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. It has been observed to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

this compound and its derivatives have shown promise as agrochemicals. They exhibit fungicidal and herbicidal activities, making them suitable for use in crop protection. Studies have reported effective control over fungal pathogens in crops such as wheat and rice, indicating their potential as environmentally friendly alternatives to conventional pesticides .

Plant Growth Regulators

In addition to their pesticidal properties, these compounds may act as plant growth regulators. Research suggests that they can enhance plant growth and yield by promoting root development and nutrient uptake, which is crucial for sustainable agriculture practices .

Material Science

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has garnered attention in material science. These complexes can exhibit unique electronic and magnetic properties, making them useful in the development of new materials for electronics and catalysis .

Nanomaterials Synthesis

Furthermore, this compound has been utilized in the synthesis of nanoparticles. Its chelating properties facilitate the stabilization of metal nanoparticles, which are important in various applications including drug delivery systems and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

The structural and functional properties of 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid can be contextualized by comparing it to related triazole-carboxylic acid derivatives. Key examples include:

Substituent Position and Electronic Effects

Key Observations :

- Pyridine Position : Pyridin-4-yl substitution (target compound) enhances π-π stacking in enzyme active sites compared to pyridin-3-yl derivatives .

- Carboxylic Acid Position : The COOH group at position 5 (vs. position 4 in other analogs) increases acidity (pKa ~2.5–3.0), favoring ionic interactions in polar binding pockets .

- Lipophilicity: Bulky aryl substituents (e.g., phenoxyphenyl) improve membrane permeability but reduce aqueous solubility .

Biological Activity

4-(Pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that combines both pyridine and triazole rings, making it of significant interest in medicinal chemistry and drug development. This compound exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its potential applications in therapeutic settings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring attached to a triazole moiety with a carboxylic acid functional group. This unique combination contributes to its diverse chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 1503153-88-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyridine derivatives are known for their antiviral, anti-inflammatory, and antimicrobial activities. Triazole derivatives exhibit similar properties and can bind effectively to enzymes and receptors within biological systems.

Antiviral Activity

Research indicates that triazole derivatives can inhibit viral replication. For example, studies on similar compounds have shown significant antiviral activity against various viruses, including COVID-19 . The mechanism often involves interference with viral enzymes or host cell pathways.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Compounds derived from this structure have shown a decrease in TNF-α production by approximately 44–60% at specific concentrations .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. It has been shown to inhibit the proliferation of cancer cells in vitro. For instance, derivatives similar to this compound demonstrated cytotoxic effects against gastric cancer cells with CC50 values significantly lower than traditional chemotherapeutics like 5-FU .

Study on Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of related triazole compounds found that certain derivatives significantly inhibited cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). The best-performing compounds reduced TNF-α levels effectively while promoting IL-10 release, which is beneficial in managing chronic inflammation .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacterial strains. The results indicated that these compounds exhibited varying levels of antibacterial activity, with some showing significant inhibition compared to control groups .

Q & A

Q. What are the common synthetic routes for 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves coupling pyridine and triazole precursors via cross-catalytic reactions. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures is effective for introducing aryl groups. Reaction optimization includes adjusting solvent ratios (e.g., DMF:H₂O), catalyst loading (1–5 mol%), and temperature (80–100°C). Post-reaction purification involves column chromatography or recrystallization to isolate the carboxylic acid derivative . Cyclocondensation of esters followed by hydrolysis (e.g., using NaOH/EtOH) is another route, with purity confirmed via NMR and IR spectroscopy .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy :

- Crystallography :

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids, while WinGX processes diffraction data .

Q. How is the crystal structure validated against existing databases?

The Cambridge Structural Database (CSD) compares bond parameters (e.g., triazole N–N distances: ~1.31–1.35 Å) and packing motifs. Mismatches in unit cell parameters or hydrogen-bonding networks may indicate impurities or polymorphic forms .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning, disorder) be resolved during refinement?

- Twinning : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. HKLF5 data format separates twin domains .

- Disorder : Apply PART/SUMP constraints to split occupancies (e.g., for flexible pyridyl groups). Freeze isotropic displacement parameters (ISOR) to stabilize refinement .

- Validation : Check R-factor convergence (R1 < 5% for high-resolution data) and Fo/Fc maps for residual electron density .

Q. What strategies are used to design biological activity assays for this compound as an enzyme inhibitor?

Q. How can computational methods (e.g., DFT) complement experimental studies of electronic properties?

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental XRD bond lengths (<0.02 Å deviation) .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., carboxylate group) .

Q. What are the challenges in synthesizing pyrazole-triazole fused heterocyclic derivatives, and how are they addressed?

- Azide Handling : Use 5-azido precursors under controlled conditions (e.g., reflux with hydrazine hydrate in EtOH) to avoid explosions.

- Cyclization : Catalyze with iodine (1–2 eq.) at RT to form pyrazolo[3,4-c]pyrazoles. Monitor via TLC and quench with Na₂S₂O₃ .

- Purification : Employ size-exclusion chromatography to separate high-molecular-weight byproducts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.